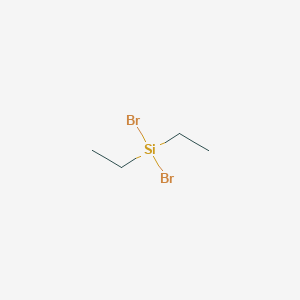

Dibromo(diethyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

18169-73-8 |

|---|---|

Molecular Formula |

C4H10Br2Si |

Molecular Weight |

246.02 g/mol |

IUPAC Name |

dibromo(diethyl)silane |

InChI |

InChI=1S/C4H10Br2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |

InChI Key |

SRIHMZCTDWKFTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(Br)Br |

Origin of Product |

United States |

Spectroscopic and Structural Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present. Key expected peaks include:

C-H stretching: Around 2850-2990 cm⁻¹ for the ethyl groups.

C-H bending: Around 1375-1465 cm⁻¹.

Si-C stretching: Typically observed in the 600-800 cm⁻¹ region. gelest.comresearchgate.net

Mass Spectrometry

Mass spectrometry of this compound would show a distinctive molecular ion region due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with an intensity ratio of approximately 1:2:1. docbrown.infodocbrown.info Common fragmentation patterns would involve the loss of a bromine atom or an ethyl group. chemguide.co.uklibretexts.org

X-ray Crystallography

Advanced Materials Applications of Dibromo Diethyl Silane Derived Structures

Precursors for Polymeric and Inorganic Polymeric Materials

The versatility of dibromo(diethyl)silane makes it a valuable starting material for creating polymers with unique characteristics. The diethylsilyl [-Si(C₂H₅)₂-] unit it provides can significantly influence the final properties of the polymer, such as thermal stability, flexibility, and solubility.

This compound is a fundamental precursor for the synthesis of polysiloxanes, which form the backbone of silicone rubbers and resins. The primary reaction involves the hydrolysis of the silicon-bromine bonds. In this process, this compound reacts with water to replace the bromine atoms with hydroxyl (-OH) groups, forming the unstable intermediate, diethylsilanediol (B1587089) ((C₂H₅)₂Si(OH)₂).

This silanol (B1196071) intermediate readily undergoes polycondensation, where the hydroxyl groups of one monomer react with those of another to form siloxane (Si-O-Si) linkages, releasing water as a byproduct. This step-growth polymerization results in the formation of long-chain linear polymers of poly(diethylsiloxane).

The general reaction sequence is as follows:

Hydrolysis: (C₂H₅)₂SiBr₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2HBr

Polycondensation: n(C₂H₅)₂Si(OH)₂ → [-Si(C₂H₅)₂-O-]ₙ + nH₂O

The resulting poly(diethylsiloxane) chains are the fundamental component of certain silicone fluids and elastomers. The properties of these materials, such as viscosity and elasticity, are controlled by the length of the polymer chains. By introducing other silane (B1218182) precursors, such as those with three reactive groups (trichlorosilanes or trialkoxysilanes), during the polymerization, cross-linked networks can be formed, leading to the production of thermoset silicone resins with enhanced rigidity and thermal stability. msu.edugoogle.com The incorporation of the diethylsilyl unit, as opposed to the more common dimethylsilyl unit, can improve solubility in nonpolar organic solvents and modify the low-temperature flexibility of the final silicone product.

Table 1: Role of this compound in Polysiloxane Synthesis

| Precursor | Intermediate | Resulting Polymer Backbone Unit |

| This compound | Diethylsilanediol | Poly(diethylsiloxane) |

Beyond being a primary monomer, this compound can function as a crosslinking agent to modify existing polymers and form robust three-dimensional networks. dtic.mil In this role, the two bromine atoms serve as reactive sites that can form covalent bonds with functional groups present on other polymer chains, such as hydroxyl or amine groups. This process links the individual polymer chains together, dramatically increasing the molecular weight and altering the material's properties from a viscous liquid or a soft thermoplastic to a rigid and insoluble thermoset.

The crosslinking reaction creates a network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the material. umass.edu Silane-based crosslinking is a widely used strategy in materials science. sinosil.com The mechanism relies on the reactivity of the Si-Br bonds, which can participate in nucleophilic substitution reactions with suitable functional groups on polymer backbones. The resulting Si-O-Si or Si-N-C crosslinks are chemically stable. d-nb.info This method allows for precise control over the crosslink density—the number of connections between polymer chains—which in turn allows for the fine-tuning of the final material's properties, such as hardness and elasticity.

Table 2: this compound as a Crosslinking Agent

| Polymer Chains with Reactive Groups (P-XH) | Crosslinking Agent | Resulting Network Structure |

| 2 P-XH | (C₂H₅)₂SiBr₂ | P-X-Si(C₂H₅)₂-X-P + 2HBr |

| P-XH represents a polymer chain with a reactive group (e.g., -OH, -NH₂) |

This compound is a valuable precursor for creating monomers used in the synthesis of organosilicon-based conjugated polymers. These polymers are of significant interest for applications in optoelectronics due to their unique electronic and photophysical properties. sol-gel.netresearchgate.net The silicon atom can be integrated directly into the polymer backbone, where it influences the electronic structure.

A common strategy involves reacting this compound with organometallic reagents, such as lithium acetylides or Grignard reagents derived from aromatic or heteroaromatic compounds. For example, reacting this compound with two equivalents of lithium trimethylsilylacetylide yields diethylbis(trimethylsilylethynyl)silane. This silyl-containing monomer can then be polymerized to form a conjugated polymer where the diethylsilyl units are part of the main chain.

The inclusion of the -Si(C₂H₅)₂- group offers several advantages:

Enhanced Solubility: The ethyl groups improve the solubility of the otherwise rigid conjugated polymer in common organic solvents, simplifying processing and film formation.

Electronic Properties Tuning: The silicon atom can interrupt or modify the π-conjugation along the polymer backbone, which allows for tuning of the polymer's bandgap and its light absorption and emission characteristics. nih.gov

This approach of using a precursor to generate advanced polymers with specific electronic features is a cornerstone of modern materials chemistry. nih.gov

Organosilicon Synthons in Complex Organic Synthesis

In organic synthesis, a "synthon" is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. This compound is a powerful synthon for introducing a diethylsilyl group into complex organic molecules designed for advanced applications.

As a difunctional electrophile, this compound serves as a versatile building block for constructing larger, well-defined molecular architectures with tailored electronic properties. The two Si-Br bonds can be reacted sequentially or simultaneously with different nucleophiles, allowing for the creation of unsymmetrical or symmetrical organosilicon compounds.

For instance, reacting this compound with one equivalent of an aryl Grignard reagent (ArMgBr) can yield an arylbromo(diethyl)silane intermediate (ArSi(C₂H₅)₂Br). This intermediate can then be reacted with a different nucleophile to build a more complex, unsymmetrical molecule. This stepwise approach provides precise control over the final molecular structure.

The diethylsilyl moiety itself imparts specific properties to the final molecule. The silicon atom can engage in σ*-π conjugation with adjacent π-systems (like aromatic rings), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic interaction is crucial for designing materials with specific charge-transport characteristics, making these architectures suitable for use in organic electronics. nih.govresearchgate.net

Table 3: this compound as a Synthetic Building Block

| Reactant 1 | Reactant 2 | Product | Application Area |

| 2 Ar-Li | - | Diaryl(diethyl)silane | Organic Semiconductors |

| 1 Het-MgBr | 1 R-Li | (Heteroaryl)(Alkyl)(diethyl)silane | Functional Dyes |

| 2 RC≡CLi | - | Diethynyl(diethyl)silane | Polymer Monomers |

| Ar = Aryl group, Het = Heteroaryl group, R = Alkyl group |

In the field of organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), materials engineering at the molecular level is critical for achieving high efficiency and long operational lifetimes. rsc.org Organosilicon compounds, synthesized from precursors like this compound, play a vital role as host materials for the light-emitting phosphorescent guest molecules.

A key requirement for a host material in a PhOLED is to have a high triplet energy (T₁). This ensures that energy is efficiently transferred from the host to the guest emitter without being lost. This compound is a starting point for building such host materials. By reacting it with suitable aromatic or heteroaromatic groups (e.g., carbazole, pyridine), large, rigid molecules can be constructed.

The incorporated diethylsilyl [-Si(C₂H₅)₂-] unit serves multiple functions in these host materials:

High Triplet Energy: The silicon atom breaks up the π-conjugation across the molecule, which helps to maintain a high triplet energy level.

Improved Electron Transport: Silane-based materials can exhibit improved electron transport properties, leading to more balanced charge injection within the OLED device and thus higher efficiency. researchgate.net

Enhanced Morphological Stability: The bulky and tetrahedral nature of the silyl (B83357) group can prevent crystallization and promote the formation of stable amorphous films, which is essential for device longevity.

Good Solubility: The ethyl groups enhance solubility, which is beneficial for both purification and solution-based processing of the OLED materials.

Therefore, this compound is a foundational synthon for the synthesis of advanced luminescent materials, enabling the design of high-performance host molecules that are critical to the success of modern OLED technology.

Development of Specialized Coatings, Adhesives, and Electronic Components

The polymerization of this compound serves as a gateway to the synthesis of poly(diethylsilane) (PDES), a polymer with a silicon backbone that exhibits a range of properties making it a candidate for advanced materials. The Si-Si bonds in the polymer chain are susceptible to UV degradation, a property that can be harnessed in photolithographic applications. Furthermore, the dielectric properties and thermal stability of PDES and related organosilicon polymers are of significant interest for electronic components and specialized coatings.

Polysilanes, including PDES, are known for their unique electronic and photophysical properties, which are attributed to σ-electron delocalization along the silicon backbone. researchgate.net This characteristic allows for potential applications in electronics and optics. The synthesis of such polymers can be achieved through methods like Wurtz-type coupling of dihalosilanes, such as this compound, using a sodium dispersion. researchgate.net

Specialized Coatings:

Polysilazanes, which are structurally related to polysilanes, are utilized in the formulation of advanced coatings. dtu.dk These coatings are noted for their excellent adhesion to a variety of substrates and their ability to form water-repellent surfaces. dtu.dk While distinct from poly(diethyl)silane, the underlying silicon chemistry suggests that PDES could be chemically modified to create coatings with desirable properties. For instance, polysilazane-based coatings can be cured at room temperature, a significant advantage for industrial applications. researchgate.net Research on polysilazane coatings has shown that their mechanical properties, such as hardness and elastic modulus, can be significantly improved by enhancing the crosslinking density. researchgate.net

Organofunctional silanes are also pivotal in developing protective coatings. mdpi.com They can create hydrophobic surfaces and improve the dispersion of other components within a coating formulation. mdpi.com This principle can be extended to the functionalization of PDES for specialized coating applications.

Adhesives:

The field of adhesives has benefited significantly from organosilicon chemistry. Silyl-terminated polymers, for example, combine the weathering resistance of silicones with the strength of polyurethanes, offering fast cure times and excellent adhesion. iosrjournals.org These hybrid systems are valued for being solvent- and isocyanate-free. iosrjournals.org While not a direct application of PDES, the principles of using silicon-based polymers to enhance adhesive properties are well-established.

A new class of organosilicon adhesives has been developed by combining vinyl-containing polysilazanes with multifunctional polysiloxanes. researchgate.net These adhesives exhibit high lap shear strength, even at elevated temperatures, demonstrating the potential of silicon-based polymers in high-performance adhesive applications. researchgate.net The thermal stability of such adhesives is a key performance indicator, with some formulations showing onset decomposition temperatures above 400°C. researchgate.net

| Adhesive Formulation | Lap Shear Strength (RT) | Lap Shear Strength (400°C) | Curing Conditions |

| PSN-20 (20% Polysilazane) | 15.32 MPa | 1.93 MPa | 170°C/4h then 330°C/4h |

This table presents data on a new organosilicon adhesive, demonstrating the high-temperature performance achievable with silicon-based polymer systems. researchgate.net

Electronic Components:

Hydrosilanes, which are related to the monomer of PDES, are considered attractive materials for producing amorphous silicon films for electronic devices like transistors and thin-film solar cells. researchgate.net The ability to process these materials from a liquid phase onto various substrates is a significant advantage. researchgate.net Poly(silylene diethynylbenzene) copolymers, synthesized from dichlorodimethylsilane (B41323) (a related chlorosilane), have shown good processability and mechanical properties, making them suitable for applications requiring thermal stability. mdpi.com The cured copolymers exhibit excellent heat resistance with no glass transition observed in the range of 50 to 450 °C. mdpi.com

| Copolymer | Flexural Strength | Processing Window |

| Cured ABA-A | 40.2 MPa | >58 °C |

This table highlights the mechanical properties of a poly(silylene diethynylbenzene) copolymer, indicating its potential for use in durable electronic components. mdpi.com

Investigation in Biocompatible Material Development

The investigation of silicon-based polymers for biomedical applications is a burgeoning field of research. taylorfrancis.com The inherent properties of polysiloxanes, such as biocompatibility, chemical stability, and gas permeability, have led to their widespread use in medical devices. taylorfrancis.com While poly(diethyl)silane (PDES) is a distinct class of polymer, the biocompatibility of silicon-containing polymers provides a strong rationale for exploring PDES-derived structures for biomedical applications.

Polymers intended for biomedical use must meet stringent criteria, including being non-toxic and eliciting a minimal inflammatory response from the body. nih.gov Synthetic polymers like polylactic acid (PLA) and polyurethane (PU) are commonly used due to their biocompatibility and, in some cases, biodegradability. specialchem.com The potential for PDES in this arena lies in its tailorable properties through chemical modification.

Research into silane-based hybrid materials has shown promise for creating biocompatible coatings. mdpi.com For instance, amphiphilic block copolymers containing polysilane segments can self-assemble into vesicles in aqueous environments, suggesting potential as controlled-release systems for drug delivery. mdpi.com Furthermore, the surface modification of materials with silanes can significantly enhance their biocompatibility. For example, coating 3D-printed resins with materials like PDMS, a type of silicone, has been shown to dramatically increase the viability of cells cultured on them. mdpi.com

| Coating Material on 3D Printed Resin | Cell Viability | | --- | --- | --- | | SU-8 | 88.89% ± 1.0% | | Polystyrene | 89.80% ± 1.2% | | Medco/PET lamination | 92.31% ± 2.2% | | Gold | 93.1% ± 1.7% | | PDMS | 95.05% ± 0.75% |

This table demonstrates the enhanced biocompatibility of a resin surface when coated with various materials, with the silicone-based PDMS showing the highest cell viability. mdpi.com

The development of biocompatible polyurethane adhesives for applications like wound dressings is an active area of research. nih.gov These materials are designed to be both biocompatible and biodegradable. nih.gov This aligns with the goals of developing advanced biomedical materials, where the functional properties of the material are as important as its interaction with biological systems.

Polylysine-based composites are another class of materials showing great promise in biomedical applications due to their versatility and biocompatibility. researchgate.net They are being explored for drug delivery, tissue engineering, and wound healing. researchgate.net The principles learned from these systems could potentially be applied to functionalized PDES to create novel biocompatible materials. The development of materials that can actively promote tissue regeneration is a key objective, and the surface properties of a material play a crucial role in this process. researchgate.net

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes for Dibromosilanes

The traditional synthesis of organosilanes, often reliant on the energy-intensive direct process which requires high temperatures and metallic silicon, presents significant environmental and economic challenges. sbfchem.com Consequently, a major thrust of current research is the development of greener and more sustainable synthetic routes. These efforts align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Emerging strategies focus on several key areas:

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses are being explored to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. researchgate.net

Eco-Friendly Solvents and Reagents: Research is underway to replace hazardous halogenated solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). researchgate.netorganic-chemistry.org The use of safer halogen sources, such as potassium halides in combination with green oxidants, is also being investigated for related halogenation reactions. rsc.org

Catalytic and Biological Approaches: Photocatalysis, using agents like eosin (B541160) Y, offers a method for the stepwise functionalization of hydrosilanes under mild conditions. nus.edu.sg In a groundbreaking development, scientists have successfully engineered bacterial proteins to create silicon-carbon bonds, demonstrating that biological systems can be harnessed for more environmentally friendly organosilicon compound synthesis. caltech.edu

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches for Silanes

| Feature | Traditional Synthetic Routes | Greener and Sustainable Routes |

|---|---|---|

| Energy Input | High (e.g., direct process) sbfchem.com | Lower (e.g., microwave, ultrasound, photocatalysis) researchgate.net |

| Solvents | Often uses volatile, toxic halogenated solvents | Water, Polyethylene Glycol (PEG), or solvent-free conditions researchgate.netorganic-chemistry.org |

| Reagents | Can involve hazardous materials | Use of safer halide sources, green oxidants, and biocatalysts rsc.orgcaltech.edu |

| Byproducts | Can generate significant waste | Minimized waste through higher selectivity and atom economy researchgate.net |

| Purification | Often requires chromatography | Chromatography-free protocols are a key goal researchgate.net |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is fundamental to unlocking the full synthetic potential of dibromosilanes, enabling their efficient conversion into a wide array of valuable derivatives. Research in this domain is focused on discovering new catalytic systems that offer higher activity, selectivity, and broader functional group tolerance.

Metal-catalyzed reactions are a cornerstone of organosilane chemistry. acs.org

Nickel Catalysis: Nickel-based systems are particularly versatile, using silanes as a hydride source to generate reactive Ni-H species. These species can participate in a variety of hydrofunctionalization reactions with alkenes, alkynes, and allenes. rsc.org

Copper Catalysis: Copper hydride (CuH) catalyzed reactions are noted for their cost-effectiveness, often using simple copper salts and inexpensive silanes like polymethylhydrosiloxane (B1170920) (PMHS). acs.org

Palladium and Other Noble Metals: Palladium and ruthenium catalysts are effective in hydrosilylation and Hiyama cross-coupling reactions, which link organosilanes with organic halides to form carbon-carbon bonds. thermofishersci.in Gold nanoparticles have also been shown to efficiently catalyze the oxidation of silanes to silanols using water as a clean oxidant. rsc.org

Beyond traditional metal catalysts, newer approaches are gaining traction:

Organocatalysis: Metal-free catalytic systems are highly desirable. For instance, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the oxidation of organosilanes to silanols with hydrogen peroxide, offering a cheap and efficient alternative to metal complexes. acs.org

Photocatalysis: Light-driven reactions provide a sustainable method for activating Si-H bonds, enabling controlled, stepwise functionalization. nus.edu.sg

Hybrid Catalysts: Innovative systems, such as those combining thiourea (B124793) with other functional groups, are being designed to perform complex asymmetric transformations. nih.gov

Table 2: Overview of Catalytic Systems for Organosilane Transformations

| Catalytic System | Metal/Core Component | Key Transformations | Representative Research |

|---|---|---|---|

| Metal-Catalyzed | Nickel (Ni) | Hydrofunctionalization of π-bonds rsc.org | Silanes act as a hydride source to form reactive Ni-H species. |

| Copper (Cu) | Asymmetric reductions, Hydrosilylation acs.org | Inexpensive copper salts form active CuH catalysts in situ. | |

| Palladium (Pd) | Hiyama cross-coupling thermofishersci.in | Couples organosilanes with organohalides. | |

| Gold (Au) | Oxidation of silanes to silanols rsc.org | Nanoparticles catalyze oxidation using water. | |

| Organocatalysis | Perfluoroketones | Oxidation of silanes to silanols acs.org | Metal-free system using H₂O₂ as the oxidant. |

| Photocatalysis | Eosin Y | Stepwise functionalization nus.edu.sg | Light-driven, controlled hydrogen atom transfer from hydrosilanes. |

Integration into Advanced Functional Materials beyond Current Applications (e.g., Sensors, Field-Effect Transistors)

The unique chemical reactivity of Dibromo(diethyl)silane makes it a candidate for integration into advanced functional materials. Its two bromine atoms provide reactive sites for grafting the molecule onto surfaces or incorporating it into polymer chains, thereby modifying the material's properties. A particularly promising area is the development of chemical sensors and field-effect transistors (FETs).

Transistor-based biochemical sensors are devices that can detect specific molecules by converting a biological or chemical recognition event into a measurable electrical signal. nih.govresearchgate.net These sensors offer high sensitivity, real-time detection, and potential for miniaturization. mdpi.com

Field-Effect Transistors (FETs): In a FET-based sensor, the target analyte binding to the sensor surface alters the electric field, which in turn modulates the current flowing through the transistor.

Organic Field-Effect Transistors (OFETs): These use organic semiconductors and offer advantages like flexibility, low cost, and biocompatibility, making them suitable for wearable and implantable devices. nih.gov

Organosilanes like this compound can play a crucial role as surface modifiers. By reacting the Si-Br bonds with surface hydroxyl groups (on materials like silica (B1680970) or metal oxides) or with specific receptor molecules, a functional layer can be created that is tailored to bind to a target analyte. This functionalization is key to improving sensor sensitivity and specificity. nih.gov The integration of such tailored organosilane layers into thin-film transistor (TFT) arrays, which are already mass-produced for display technology, could enable the low-cost production of sophisticated sensor arrays for biomedical and chemical detection. mdpi.com

Computational Design and Predictive Modeling for New Dibromosilane Derivatives with Enhanced Performance

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. By simulating chemical structures and reactions, researchers can predict the properties of new dibromosilane derivatives before they are ever synthesized in a lab, saving significant time and resources.

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of molecules. cas.cn This allows for the prediction of a wide range of properties, including thermochemical data (like standard enthalpies of formation), bond strengths, and reaction energy barriers. cas.cnnih.gov This information is critical for assessing the stability and reactivity of new derivatives.

Kinetic Modeling: For processes like chemical vapor deposition (CVD), kinetic Monte Carlo (kMC) simulations can predict how precursor molecules (like silanes) will adsorb, diffuse, and react on a surface. rsc.org This provides atomic-scale insights into film growth and morphology, which is essential for applications in semiconductors and coatings. rsc.orgresearchgate.net

Group Additivity and Structure-Property Relationships: Computational studies help build databases of reliable thermochemical properties for various organosilicon species. nih.gov These databases can be used to develop group additivity models, which allow for the rapid estimation of properties for larger, more complex molecules based on their constituent chemical groups. nih.govresearchgate.net This predictive capability is invaluable for designing new dibromosilane derivatives with specific, enhanced performance characteristics for targeted applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dibromo(diethyl)silane, and how can purity be validated?

- Methodology : Use organosilane precursor reactions (e.g., halogenation of diethylsilane with bromine under inert conditions). Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Monitor reaction intermediates to avoid byproducts like dibromosiloxanes .

- Data consideration : Compare retention times and spectral signatures against reference databases (e.g., NIST Chemistry WebBook).

Q. How does this compound’s hydrolytic stability vary under controlled pH and humidity?

- Methodology : Conduct hydrolysis experiments in buffered solutions (pH 3–11) at 25°C and 60% relative humidity. Measure degradation kinetics via FTIR to track Si-Br bond cleavage and silanol formation .

- Scope : Narrow variables to isolate pH effects, avoiding broad environmental factors .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodology : Combine Si NMR (to confirm silicon bonding environment) and Raman spectroscopy (to detect Br-Si vibrational modes). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How do steric effects from ethyl groups influence this compound’s reactivity in cross-coupling reactions?

- Methodology : Perform comparative studies with dimethyl and diphenyl analogs. Use density functional theory (DFT) to model transition states and kinetic isotope effects (KIE) to assess steric hindrance .

- Data contradiction : Address discrepancies in reported reaction rates by standardizing solvent polarity and catalyst loading .

Q. What experimental designs optimize this compound’s application in hybrid material synthesis?

- Methodology : Employ factorial design (e.g., varying silane concentration, curing temperature, and substrate pretreatment). Use response surface models to predict optimal conditions for adhesion or hydrophobicity, referencing ISO 4049/6872 for material testing protocols .

- Validation : Ensure R² > 0.8 for statistical reliability, as demonstrated in silane film studies .

Q. How can contradictions in this compound’s toxicity profiles be resolved across in vitro and computational models?

- Methodology : Conduct systematic reviews using PRISMA guidelines. Compare acute toxicity data (e.g., LD50) with molecular docking simulations (e.g., binding affinity to cytochrome P450 enzymes). Prioritize studies adhering to OECD Test Guidelines .

- Ethical alignment : Exclude non-peer-reviewed datasets to mitigate bias .

Methodological Frameworks for Data Analysis

- For synthesis optimization : Apply Taguchi methods to identify critical parameters (e.g., reaction time, bromine stoichiometry) .

- For mechanistic studies : Use Arrhenius plots to differentiate between kinetic and thermodynamic control in hydrolysis pathways .

- For literature synthesis : Categorize findings into conceptual "buckets" (e.g., reactivity, stability, applications) and critically evaluate contradictions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.